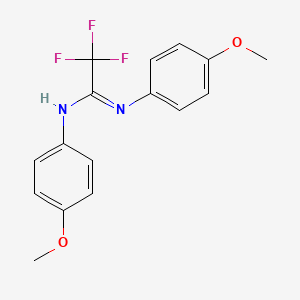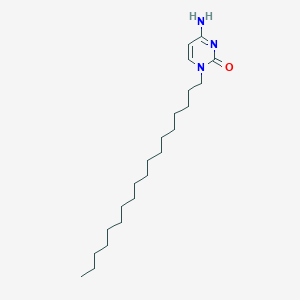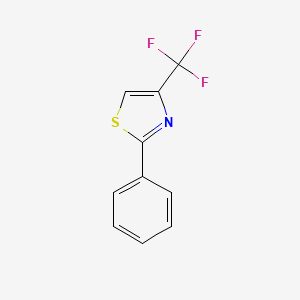![molecular formula C14H21BrN2 B14274662 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide CAS No. 136312-82-8](/img/structure/B14274662.png)
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is a chemical compound with the molecular formula C14H21BrN2 and a molecular weight of 297.2339 . This compound is known for its unique spiro structure, which includes a nitrogen atom within the spiro ring system. It is often used in various chemical and biological research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide typically involves the reaction of a spiro compound with a brominating agent. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different spiro compounds with various functional groups replacing the bromide ion.
Aplicaciones Científicas De Investigación
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures but different functional groups, such as 1,3-dioxane or 1,3-dithiane rings.
Other Spiro Compounds: Various spiro compounds with different heteroatoms or substituents.
Uniqueness
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is unique due to its specific spiro structure and the presence of a bromide ion, which imparts distinct reactivity and properties. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
Propiedades
Número CAS |
136312-82-8 |
|---|---|
Fórmula molecular |
C14H21BrN2 |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
8-phenyl-8-aza-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C14H21N2.BrH/c1-2-6-14(7-3-1)15-8-12-16(13-9-15)10-4-5-11-16;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1 |
Clave InChI |
JMKRDFYHIXSSGB-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)


![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)

![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
